molecular formula C12H8ClNO3S2 B2797139 [(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid CAS No. 82158-57-4

[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B2797139
CAS No.: 82158-57-4
M. Wt: 313.77
InChI Key: PNLAXGBOOMYLCQ-UITAMQMPSA-N
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Description

[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorobenzylidene group, and an acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether or alcohol derivatives.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or alcohols. Substitution reactions can result in a variety of substituted thiazolidinone derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazolidin derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to [(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of cellular processes through interaction with target proteins .

Anti-inflammatory Effects

Thiazolidin derivatives have shown promise as anti-inflammatory agents. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making them potential candidates for treating inflammatory diseases . The anti-inflammatory mechanism may involve the modulation of NF-kB signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various thiazolidin derivatives, this compound was evaluated for its Minimum Inhibitory Concentration (MIC) against multiple pathogens. The compound exhibited an MIC of 0.1 µg/ml against E. coli, indicating strong antibacterial activity compared to standard antibiotics like penicillin .

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory properties of thiazolidin derivatives found that this compound significantly reduced the secretion of inflammatory mediators in lipopolysaccharide-stimulated macrophages. The compound inhibited NF-kB activation, leading to decreased expression of COX-2 and iNOS, which are critical in inflammation pathways .

Mechanism of Action

The mechanism of action of [(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes or proteins involved in biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may induce apoptosis by activating specific signaling pathways or inhibiting cell proliferation.

Comparison with Similar Compounds

[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can be compared with other thiazolidinone derivatives, such as:

    [(5Z)-5-(2-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.

    [(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid: Contains a fluorine atom, potentially affecting its chemical stability and interaction with biological targets.

    [(5Z)-5-(2-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid: The presence of a methyl group can influence its hydrophobicity and overall biological activity.

Biological Activity

[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities, particularly as an inhibitor of specific enzymes and its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18H12ClN3O5S2
  • Molecular Weight : 449.89 g/mol
  • CAS Number : 304674-51-9

1. Aldose Reductase Inhibition

Recent studies have highlighted the compound's potent inhibitory action against aldose reductase (ALR2), an enzyme implicated in diabetic complications. The compound was found to exhibit submicromolar IC50 values, indicating strong inhibition compared to the standard epalrestat. For instance, a derivative of this compound was identified as being over five times more potent than epalrestat with mixed-type inhibition characteristics .

CompoundIC50 (μM)Type of Inhibition
Epalrestat0.35Standard
This compound<0.05Mixed-type

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including human leukemia cells. The structure-activity relationship studies indicated that modifications in the thiazolidinone ring significantly impacted the potency against cancer cells .

3. Antibacterial and Antifungal Activity

Compounds related to this compound have shown promising antibacterial and antifungal activities. For example, derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 0.56 μM to 30.74 μM depending on the specific derivative tested .

Activity TypeMIC Range (μM)
Antibacterial0.56 - 30.74
Antifungal2.31 - 32.04

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

  • Substituents on the Thiazolidinone Ring : Variations in substituents can enhance or diminish biological activity.
  • Aromatic Rings : The presence of halogenated benzyl groups increases lipophilicity and may enhance enzyme binding affinity.

Case Studies

  • Inhibition of Aldose Reductase : A study comparing various thiazolidinone derivatives revealed that those with electron-withdrawing groups exhibited higher inhibitory activity against ALR2, reinforcing the importance of SAR in drug design .
  • Cytotoxicity in Leukemia Cells : Research indicated that specific modifications led to compounds that could induce apoptosis in human leukemia cells, suggesting potential for therapeutic development in oncology .

Properties

IUPAC Name

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3S2/c13-8-4-2-1-3-7(8)5-9-11(17)14(6-10(15)16)12(18)19-9/h1-5H,6H2,(H,15,16)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLAXGBOOMYLCQ-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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